2-(4-Bromophenoxy)-1-[4-(4-ethoxybenzyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-BROMOPHENOXY)-1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique chemical structure, which includes a bromophenoxy group and a piperazinyl ethanone moiety. It has a molecular formula of C12H15BrN2O2 and a molecular weight of 299.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves the reaction of 4-bromophenol with 1-(4-ethoxyphenyl)methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor-ligand interactions and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: Similar structure but lacks the piperazinyl ethanone moiety.
4-Bromophenol: Contains the bromophenoxy group but lacks the piperazinyl ethanone moiety.
1-(4-Ethoxyphenyl)methylpiperazine: Contains the piperazinyl ethanone moiety but lacks the bromophenoxy group.
Uniqueness
2-(4-BROMOPHENOXY)-1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its combination of the bromophenoxy group and the piperazinyl ethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H25BrN2O3 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H25BrN2O3/c1-2-26-19-7-3-17(4-8-19)15-23-11-13-24(14-12-23)21(25)16-27-20-9-5-18(22)6-10-20/h3-10H,2,11-16H2,1H3 |
InChI Key |
BCIJOLJCVXGWBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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